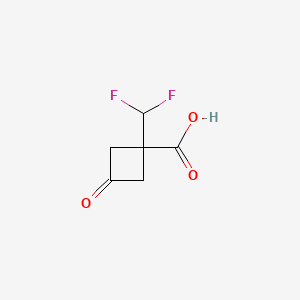
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors, a class of fungicides.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their ability to modulate biological activity.
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Propriétés
Formule moléculaire |
C6H6F2O3 |
|---|---|
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11) |
Clé InChI |
XYSNHLRNZYOJFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


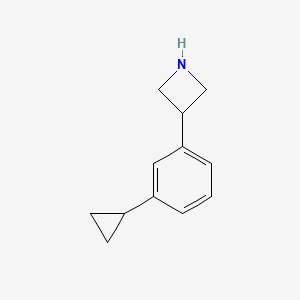

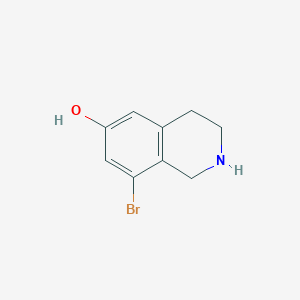

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidin-3-yl}acetic acid](/img/structure/B13582451.png)
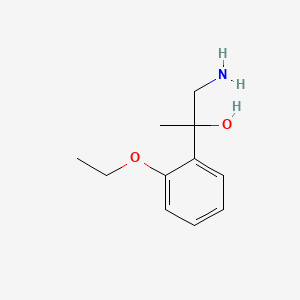
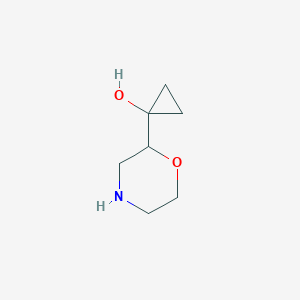
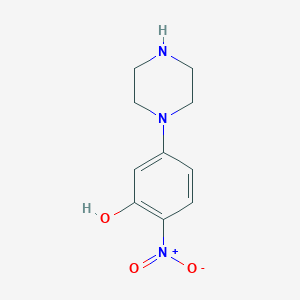
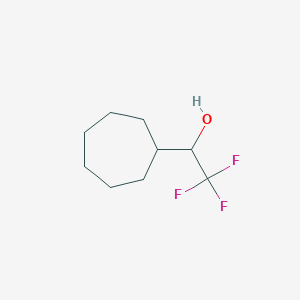
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
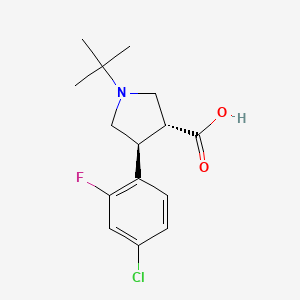
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
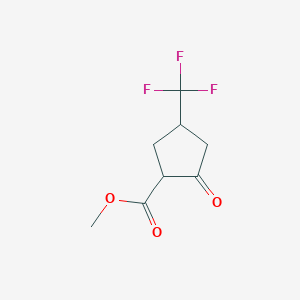
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
